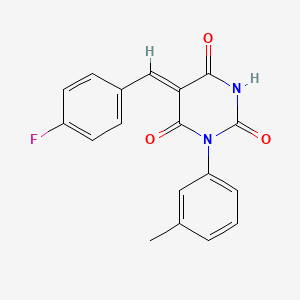![molecular formula C20H25BrN2O3S B4927721 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 41-2272 is a member of the class of compounds known as sGC stimulators, which have been shown to have a range of beneficial effects on the cardiovascular and pulmonary systems.
Mécanisme D'action
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that catalyzes the production of cGMP. This leads to increased cGMP levels, which in turn leads to relaxation of smooth muscle cells in blood vessels and the lungs, resulting in improved blood flow and pulmonary function.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 has been shown to have a range of beneficial effects on the cardiovascular and pulmonary systems. Studies have shown that N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 can improve pulmonary function in patients with pulmonary hypertension, as well as improve blood flow and reduce blood pressure in patients with hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified, and its mechanism of action is well understood. However, one limitation of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 is that it can be difficult to work with due to its low solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272. One area of interest is the potential use of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 in the treatment of pulmonary fibrosis, a condition characterized by the buildup of scar tissue in the lungs. Another area of interest is the potential use of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 in combination with other drugs for the treatment of cardiovascular and pulmonary diseases. Additionally, further research is needed to fully understand the long-term effects and potential side effects of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272.
Méthodes De Synthèse
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 can be synthesized using a variety of methods, including the reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine, followed by the addition of 2-phenylethylamine and glycine. The resulting compound can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary diseases. Studies have shown that N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide 41-2272 can increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating blood vessel tone and pulmonary function.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-(2-phenylethyl)amino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O3S/c1-3-16(2)22-20(24)15-23(14-13-17-7-5-4-6-8-17)27(25,26)19-11-9-18(21)10-12-19/h4-12,16H,3,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLOEWVAWWVXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-2-[N-(2-phenylethyl)4-bromobenzenesulfonamido]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4927649.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-butyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B4927675.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperazinecarboxamide](/img/structure/B4927679.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)
![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)